1-Boc-4-(tosyloxy)piperidine overcomes key supply and synthesis bottlenecks: its crystalline form enables precise solid dosing, unlike the viscous oil 1-Boc-4-bromopiperidine. Pre-activated tosylate eliminates Mitsunobu activation of the alcohol precursor, sidestepping TPPO waste and chromatography. Delivers clean SN2 alkylation without E2 elimination byproducts, maximizing yield of API intermediates. Ideal for scale-up and automated library synthesis.
1-BOC-4-(tosyloxy)piperidine (CAS: 118811-07-7) is a highly crystalline, pre-activated electrophilic building block widely utilized in organic synthesis to install the 1-Boc-piperidin-4-yl moiety. Structurally, it combines the robust tert-butyloxycarbonyl (Boc) nitrogen protecting group with an excellent leaving group (p-toluenesulfonate) at the 4-position. In procurement and process chemistry, this compound is prioritized as a premium alkylating agent for nucleophilic substitution (SN2) reactions with phenols, amines, and heterocycles. Its primary value proposition lies in its ability to deliver high-yielding, clean couplings while avoiding the complex waste streams and challenging physical handling characteristics associated with its unactivated alcohol precursor or analogous halide derivatives .
Procurement teams often consider substituting 1-BOC-4-(tosyloxy)piperidine with its cheaper precursor, 1-Boc-4-hydroxypiperidine, or its halide analog, 1-Boc-4-bromopiperidine. However, these substitutions introduce severe process bottlenecks. Utilizing the alcohol requires in-situ activation via the Mitsunobu reaction, which consumes expensive reagents (e.g., DEAD/DIAD) and generates massive amounts of triphenylphosphine oxide (TPPO) waste that mandates tedious chromatographic purification [1]. Conversely, substituting with 1-Boc-4-bromopiperidine introduces a secondary bromide that is highly prone to E2 elimination under the basic conditions required for alkylation, leading to the formation of undesired tetrahydropyridine impurities and drastically reducing yields [2]. Furthermore, the bromide is a viscous oil, making precise weighing and bulk handling significantly more difficult than the highly crystalline tosylate.
Unlike 1-Boc-4-bromopiperidine, which is a viscous oil at room temperature, and the mesylate analog which often presents as a low-melting solid or oil depending on purity, 1-Boc-4-(tosyloxy)piperidine is a highly crystalline solid with a melting point of 96.0 to 100.0 °C . This distinct physical state allows for highly accurate weighing, prevents degradation associated with liquid handling, and facilitates easy purification via recrystallization if required.
| Evidence Dimension | Physical state and melting point at standard conditions |
| Target Compound Data | Crystalline solid (mp 96–100 °C) |
| Comparator Or Baseline | 1-Boc-4-bromopiperidine (Viscous oil) |
| Quantified Difference | Solid vs. Oil |
| Conditions | Standard Temperature and Pressure (STP) |
Crystalline solids eliminate the need for specialized liquid-handling equipment and reduce the risk of stoichiometry errors during bulk manufacturing and automated synthesis.
Procuring the pre-activated tosylate bypasses the need to use 1-Boc-4-hydroxypiperidine in a Mitsunobu reaction. The Mitsunobu protocol inherently generates stoichiometric amounts of triphenylphosphine oxide (TPPO, ~278 g/mol) and hydrazine dicarboxylate byproducts [1]. In contrast, direct SN2 displacement of 1-Boc-4-(tosyloxy)piperidine with a base (e.g., K2CO3) generates only water-soluble tosylate salts, completely eliminating TPPO waste and the associated chromatographic purification bottleneck [2].
| Evidence Dimension | Stoichiometric organic waste per mole of product |
| Target Compound Data | 0 g of TPPO (water-soluble salts only) |
| Comparator Or Baseline | 1-Boc-4-hydroxypiperidine (~278 g TPPO + ~170 g hydrazine waste) |
| Quantified Difference | >400 g/mol reduction in organic waste |
| Conditions | Standard O-alkylation or N-alkylation coupling |
Avoiding TPPO waste drastically reduces solvent consumption and eliminates complex chromatography, making process scale-up significantly more cost-effective.
Secondary alkyl halides, such as 1-Boc-4-bromopiperidine, are highly susceptible to E2 elimination under the basic conditions (e.g., Cs2CO3, K2CO3) required for N- or O-alkylation, leading to the formation of the undesired 1-Boc-1,2,3,6-tetrahydropyridine byproduct [1]. The bulky tosylate leaving group in 1-Boc-4-(tosyloxy)piperidine sterically hinders the approach of base to the adjacent protons, significantly favoring the desired SN2 substitution pathway and maximizing product yield while minimizing structurally similar alkene impurities [2].
| Evidence Dimension | Reaction pathway selectivity (SN2 vs. E2) |
| Target Compound Data | High SN2 preference, minimal elimination |
| Comparator Or Baseline | 1-Boc-4-bromopiperidine (High E2 elimination risk) |
| Quantified Difference | Significant reduction in tetrahydropyridine byproduct formation |
| Conditions | Basic alkylation conditions (e.g., K2CO3 in DMF at 60-80 °C) |
Higher SN2 selectivity directly translates to higher isolated yields and prevents the formation of structurally similar alkene impurities that are notoriously difficult to separate.
1-Boc-4-(tosyloxy)piperidine is the preferred electrophile for alkylating phenolic or heterocyclic nitrogen cores (e.g., pyrazoles, indoles) in the development of targeted cancer therapies and toll-like receptor inhibitors. Its high SN2 selectivity ensures clean coupling without the elimination issues associated with bromides, maximizing the yield of the critical API intermediate [1].
In industrial scale-up, avoiding chromatographic purification is paramount. By using this pre-activated tosylate instead of the precursor alcohol, manufacturers bypass the Mitsunobu reaction, eliminating triphenylphosphine oxide waste and allowing for simple aqueous workup and crystallization of the resulting intermediates [2].
The highly crystalline nature of the tosylate makes it ideal for automated synthesis platforms and high-throughput library generation, where precise solid dosing is required and the handling of viscous oils (like the bromide analog) is technically prohibitive and prone to dispensing errors[2].
Irritant